Glucagon receptor antagonists 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glucagon receptor antagonists are novel molecules developed for the treatment of type 1 and type 2 diabetes . They function by inhibiting the interaction between glucagon and its receptor, which is essential in glucose homeostasis . This inhibition controls hepatic glucose overproduction, a common issue in diabetes .

Synthesis Analysis

The synthesis of glucagon receptor antagonists involves careful deduction and knowledge of specific positions in glucagon that bear structural and functional determinants of either binding or transduction . Multiple-site replacement analogs of glucagon have been designed and synthesized .Molecular Structure Analysis

The glucagon receptor (GCGR) is a member of the secretin-like (class B) family of G-protein-coupled receptors (GPCRs) in humans . It contains a globular N-terminal extracellular domain (ECD) defined by three conserved disulphide bonds and a 7 transmembrane (7 TM) domain .Chemical Reactions Analysis

Glucagon receptor antagonists indirectly put focus on glucagon’s potential role in lipid metabolism, as individuals treated with these antagonists showed dyslipidemia and increased hepatic fat . Glucagon stimulates gluconeogenesis and glycogenolysis through the glucagon receptor, thereby counteracting the role of insulin in the regulation of glucose homeostasis .Physical And Chemical Properties Analysis

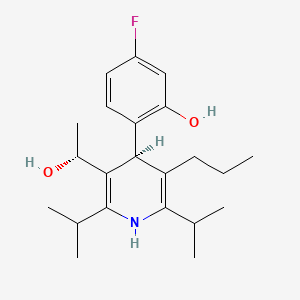

Glucagon receptor antagonists-2 has a molecular formula of C22H30FNO2 and a molecular weight of 359.49 . It appears as a white to off-white solid .Wissenschaftliche Forschungsanwendungen

Diabetes Treatment : Small molecule GCGRAs are pursued as potential treatments for diabetes due to their role in repressing hepatic glucose production and reducing blood glucose levels (Filipski, 2015). Some GCGRAs have entered human clinical trials, indicating their advanced stage of development in this field.

Effects on Liver Fat in Type 2 Diabetes : LY2409021, a novel glucagon receptor antagonist, was studied for its association with changes in hepatic fat in patients with type 2 diabetes. This research is vital for understanding the safety variables and benefit-risk profile of GCGRAs in chronic use for diabetes (Guzman et al., 2017).

Glucose Production in Humans : The glucagon receptor antagonist Bay 27–9955 was shown to significantly affect plasma glucose concentrations and rates of glucose production in response to hyperglucagonaemia in humans (Petersen & Sullivan, 2001). This suggests potential applications in managing glucose levels in diabetes.

In Vitro and In Vivo Data : A survey of small molecule GCGRAs patents revealed diverse structural motifs with potent in vitro antagonism and intriguing in vivo activity in preclinical models of type 2 diabetes (Shen, Lin, & Parmee, 2011).

Therapeutic Potential in Type 2 Diabetes and Intestinal Disorders : Proglucagon-derived peptides, including glucagon-like peptide (GLP)-1 and GLP-2 receptor agonists, show promise in the treatment of type 2 diabetes and certain intestinal disorders (Sinclair & Drucker, 2005).

Insulin Secretion and Glucose Homeostasis : Research on peptide-based glucagon receptor antagonists in mice indicates their safety and effectiveness in treating type 2 diabetes by influencing insulin secretion and glucose homeostasis (Franklin, O’Harte, & Irwin, 2014).

Wirkmechanismus

Glucagon receptor antagonists work by inhibiting the interaction between glucagon and its receptor. This prevents the inadequate suppression of hepatic glucose production during type 2 diabetes . Glucagon receptor signaling rapidly increases hepatic glycogenolysis via a signaling cascade involving the canonical cAMP–PKA pathway .

Zukünftige Richtungen

The use of novel somatostatin receptor 2 antagonists (SSTR2a) may resolve some of the dysfunction in glucagon counterregulation in diabetes, which could help to reduce the burden of treatment-induced hypoglycemia . Investigating pharmacogenomics of current antidiabetic drugs in greater depth, accumulating definite clinical evidence, and developing more drugs according to new targets for diabetes are necessary in the future .

Eigenschaften

IUPAC Name |

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINVVPOIGFSNHM-VLIAUNLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)

![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)